

A Comparative Analysis of Experimental and Theoretical Properties of Hexachloropropene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and theoretically calculated properties of **hexachloropropene** (C₃Cl₆). The data presented serves as a valuable resource for researchers utilizing this compound in synthesis, computational modeling, and various biochemical assays. While extensive experimental data is available, a comprehensive set of theoretically predicted properties is less common in publicly accessible literature. This guide highlights the existing data and underscores areas for future computational investigation.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key experimental and theoretical physicochemical properties of **hexachloropropene**. Experimental values are sourced from peer-reviewed literature and chemical databases, while theoretical values are primarily derived from group contribution methods like the Joback and Crippen methods.



Property	Experimental Value	Theoretical Value	Method/Sourc e (Experimental)	Method/Sourc e (Theoretical)
Molar Mass	248.75 g/mol [1]	248.7 g/mol [1]	Mass Spectrometry	PubChem (Computed)[1]
Boiling Point	209-210 °C[1][2] [3]	485.83 K (212.68 °C)	Distillation	Joback Method
Melting Point	-73 °C[1][3]	200.15 K (-73 °C)	Differential Scanning Calorimetry	Joback Method
Density	1.765 g/cm³ (at 25 °C)[1][2]	Not Available	Pycnometry	Not Available
Refractive Index	1.549 (at 20 °C) [2][3]	Not Available	Refractometry	Not Available
Enthalpy of Vaporization	54.80 ± 0.40 kJ/mol[2]	Not Available	Calorimetry[3]	Not Available
LogP (Octanol/Water)	Not Available	4.242	Not Available	Crippen's Method

Note: The absence of certain theoretical values indicates a lack of readily available data from established computational chemistry databases.

Spectroscopic Properties

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **hexachloropropene**. Below is a summary of its key spectral features.

Infrared (IR) Spectroscopy

 Experimental Data: The IR spectrum of hexachloropropene is characterized by the absence of C-H stretching vibrations and the presence of strong absorptions corresponding to C=C and C-Cl bonds. Key peaks are typically observed in the fingerprint region.[4]



Theoretical Data: While specific calculated spectra for hexachloropropene are not readily
available in the searched literature, theoretical IR spectra can be generated using
computational methods like Density Functional Theory (DFT). These calculations would
predict vibrational frequencies corresponding to the C=C stretch and various C-Cl stretching
and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Experimental Data: As hexachloropropene contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable for direct characterization. However, ¹³C NMR spectroscopy is a valuable tool. The spectrum would show signals for the three carbon atoms, with their chemical shifts influenced by the surrounding chlorine atoms.[5]
- Theoretical Data: Theoretical ¹³C NMR chemical shifts can be calculated using various
 quantum mechanical models. These calculations are crucial for assigning the peaks in the
 experimental spectrum to the correct carbon atoms in the molecule.

Mass Spectrometry (MS)

- Experimental Data: The mass spectrum of hexachloropropene shows a characteristic isotopic pattern for compounds containing multiple chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
 The molecular ion peak and various fragmentation patterns can be observed, which are used to confirm the molecular weight and structure.[5][6]
- Theoretical Data: Theoretical mass spectra can be predicted by calculating the isotopic distribution for the parent molecule and its likely fragments. This aids in the interpretation of the experimental spectrum.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the common experimental protocols for the synthesis and analysis of **hexachloropropene**.

Synthesis of Hexachloropropene

Hexachloropropene is commonly synthesized via the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane.[1]



- Reaction Setup: 1,1,1,2,2,3,3-heptachloropropane is reacted with a strong base, such as
 potassium hydroxide, typically in a methanol solution.[1]
- Reaction Conditions: The reaction mixture is heated under reflux to drive the elimination reaction to completion.
- Workup and Purification: After the reaction is complete, the mixture is cooled, and the
 product is separated from the aqueous layer. The organic layer is then washed, dried, and
 purified, typically by distillation, to yield pure hexachloropropene.



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Synthesis of **Hexachloropropene** Workflow

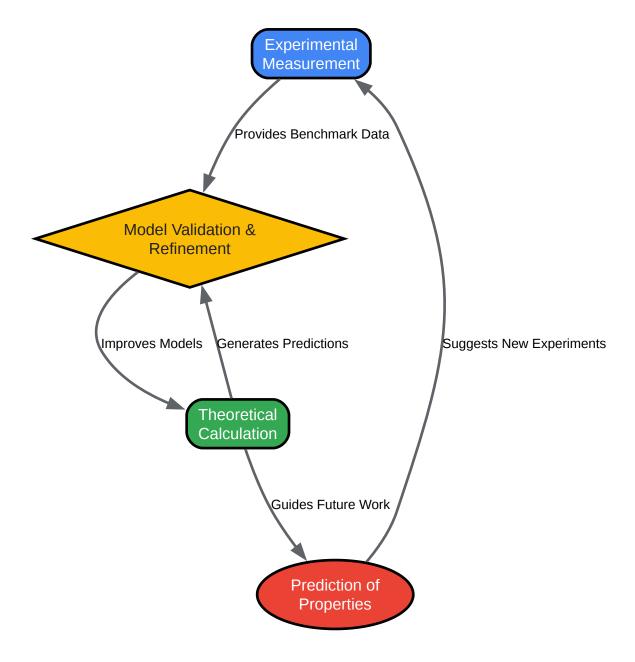
Analytical Techniques

- Infrared (IR) Spectroscopy: A sample of hexachloropropene is placed in the path of an
 infrared beam. The absorption of radiation at specific frequencies, corresponding to the
 vibrational frequencies of the molecule's bonds, is measured and plotted.
- Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: A sample is dissolved in a
 deuterated solvent and placed in a strong magnetic field. The carbon nuclei are irradiated
 with radiofrequency pulses, and the resulting signals are detected and processed to produce
 a spectrum showing the chemical shifts of the different carbon atoms.
- Mass Spectrometry (MS): The hexachloropropene sample is ionized, and the resulting ions
 are accelerated into a magnetic or electric field. The ions are separated based on their massto-charge ratio, and a detector measures the abundance of each ion.

Logical Relationship: Experimental vs. Theoretical



The relationship between experimental and theoretical data is cyclical and synergistic. Experimental data provides the benchmark for developing and validating theoretical models. In turn, validated theoretical models can predict the properties of novel or unstable compounds, guiding future experimental work.



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Interplay of Experimental and Theoretical Data



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